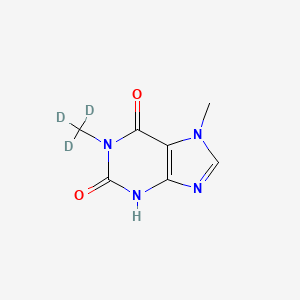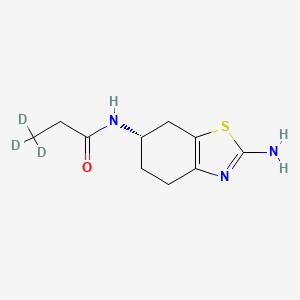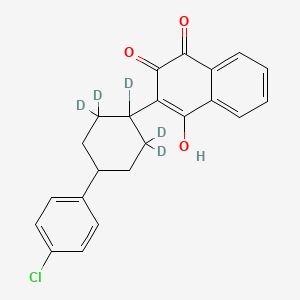
Paraxanthine-1-methyl-d3
Overview
Description
Paraxanthine-1-methyl-d3, also known as 3,7-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6-dione, is a stable isotope-labeled compound. It is a derivative of paraxanthine, a primary metabolite of caffeine. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which makes it suitable for use in mass spectrometry and other analytical techniques .
Mechanism of Action
Target of Action
Paraxanthine-1-methyl-d3, a derivative of caffeine, primarily targets adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . They play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as an antagonist of adenosine receptors . It binds to these receptors and blocks their activation by adenosine . This blockage affects various body systems, including the central nervous system, where it exerts a stimulatory effect .
Biochemical Pathways
This compound is a metabolite of caffeine . After ingestion, about 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine . Once formed, paraxanthine can be further metabolized through various pathways .
Pharmacokinetics
The pharmacokinetic parameters for paraxanthine are similar to those for caffeine . It is characterized by rapid and complete gastrointestinal absorption . Less than 2% of caffeine administered is excreted unchanged in human urine .
Result of Action
Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . It increases glutamate and dopamine release by potentiating nitric oxide signaling . It also acts as a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9) activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, have been shown to modify its plasma pharmacokinetics . Furthermore, conditions such as obesity, physical exercise, diseases, and particularly smoking can affect its elimination due to either stimulation or inhibition of CYP1A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paraxanthine-1-methyl-d3 involves the incorporation of deuterium atoms into the paraxanthine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of 1,7-dimethylxanthine with deuterated methyl iodide (CD3I) under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Paraxanthine-1-methyl-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Paraxanthine-1-methyl-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of paraxanthine and related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of caffeine and its metabolites.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for caffeine metabolism in clinical studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of caffeine and its metabolites in various matrices
Comparison with Similar Compounds
Paraxanthine-1-methyl-d3 is similar to other methylxanthines, such as caffeine, theophylline, and theobromine. it has unique properties due to its stable isotope labeling. This makes it particularly useful in analytical and metabolic studies.
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee, tea, and other beverages.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects
This compound stands out due to its deuterium labeling, which provides advantages in analytical precision and accuracy.
Properties
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731416 | |
| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188297-90-7 | |
| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)


![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)




